molecular formula C8H18Cl2N2O B577571 4-(3-Pyrrolidinyl)morpholine dihydrochloride CAS No. 1219979-89-1

4-(3-Pyrrolidinyl)morpholine dihydrochloride

Cat. No.: B577571
CAS No.: 1219979-89-1
M. Wt: 229.145
InChI Key: JOKGCNPIOYEVKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Pyrrolidinyl)morpholine dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2O. It is a derivative of morpholine and pyrrolidine, both of which are nitrogen-containing heterocycles. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Pyrrolidinyl)morpholine dihydrochloride typically involves the reaction of morpholine with pyrrolidine under controlled conditions. One common method includes the use of equimolar amounts of morpholine and pyrrolidine, followed by the addition of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process often involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Pyrrolidinyl)morpholine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-(3-Pyrrolidinyl)morpholine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Pyrrolidinyl)morpholine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4-(Piperidin-3-yl)morpholine dihydrochloride
  • 4-(Pyrrolidin-3-yl)morpholine dihydrochloride
  • 4-(Pyrrolidin-3-yl)piperidine dihydrochloride

Comparison: 4-(3-Pyrrolidinyl)morpholine dihydrochloride is unique due to its specific combination of morpholine and pyrrolidine rings. This structure imparts distinct chemical and biological properties, making it valuable in various research applications. Compared to similar compounds, it may exhibit different binding affinities, reactivity, and biological effects .

Properties

IUPAC Name

4-pyrrolidin-3-ylmorpholine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.2ClH/c1-2-9-7-8(1)10-3-5-11-6-4-10;;/h8-9H,1-7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKGCNPIOYEVKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1N2CCOCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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